molecular formula C10H16 B1666886 2,6-Dimethyl-2,4,6-octatriene CAS No. 673-84-7

2,6-Dimethyl-2,4,6-octatriene

Cat. No.: B1666886
CAS No.: 673-84-7
M. Wt: 136.23 g/mol
InChI Key: GQVMHMFBVWSSPF-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2,4,6-octatriene, also known as allo-ocimene, is an organic compound with the molecular formula C10H16. It is a clear, almost colorless liquid with a sweet, floral, and herbal odor. This compound is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils. It is commonly used in the fragrance industry due to its pleasant aroma .

Mechanism of Action

Target of Action

Alloocimene, also known as 2,6-Dimethyl-2,4,6-octatriene, is a naturally occurring compound found in several plants and fruits . It is primarily used in the pharmaceutical and fine-chemical industries due to its natural plant defense properties .

Mode of Action

Alloocimene possesses a unique conjugated triene π-electron system, which gives rise to wide synthetic potential . It is involved in Diels–Alder reactions, where Alloocimene acts as a diene . The reaction involves the isomer of Alloocimene that more readily adopts a cisoid conformation favorable for the cycloaddition process . The Z isomer of Alloocimene is capable of reacting with the same electrophilic olefins according to the Alder–ene addition pattern .

Biochemical Pathways

Alloocimene is involved in the thermal isomerization reactions of α-pinene and/or derivatives . It is also known to undergo a [1s,5s] hydrogen shift isomerization

Result of Action

It has been suggested that the compound has natural plant defense properties . Additionally, reactions of Alloocimene with maleic and citraconic anhydrides have been shown to produce new synthetic sesquiterpenoids , indicating potential applications in the synthesis of medicinal and biological compounds .

Action Environment

The action of Alloocimene is influenced by environmental factors such as temperature. For instance, Alloocimene is known to undergo thermal isomerization reactions at temperatures ranging from 663–723 K in the gas phase and 723–823 K in the liquid phase . These reactions suggest that the compound’s action, efficacy, and stability may be temperature-dependent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-2,4,6-octatriene can be synthesized through the flash pyrolysis or photochemical isomerization of α-pinene . The process involves heating α-pinene to high temperatures, causing it to break down and rearrange into the desired product. Another method involves the reaction of linalool in the presence of Amberlyst-15 resin .

Industrial Production Methods: In industrial settings, the compound is often produced by fractional distillation. The process involves repeatedly distilling the compound through an efficient column at reduced pressure (15 mmHg) and stabilizing it with approximately 0.1% hydroquinone to prevent polymerization .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-2,4,6-octatriene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used reagents.

Major Products Formed:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons such as 2,6-dimethyloctane.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2,6-Dimethyl-2,4,6-octatriene has several applications in scientific research:

Comparison with Similar Compounds

2,6-Dimethyl-2,4,6-octatriene is unique due to its specific structure and properties. Similar compounds include:

    Ocimene: A group of isomeric hydrocarbons with similar structures but different configurations.

    Myrcene: Another terpene with a similar molecular formula but different structural arrangement.

    Limonene: A terpene with a similar molecular weight but distinct citrus odor.

Compared to these compounds, this compound stands out for its sweet, floral aroma and its role as a semiochemical .

Properties

CAS No.

673-84-7

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,6-dimethylocta-2,4,6-triene

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3

InChI Key

GQVMHMFBVWSSPF-UHFFFAOYSA-N

SMILES

CC=C(C)C=CC=C(C)C

Isomeric SMILES

C/C=C(\C)/C=C/C=C(C)C

Canonical SMILES

CC=C(C)C=CC=C(C)C

Appearance

Solid powder

boiling_point

188.0 °C

melting_point

-28.0 °C

Key on ui other cas no.

3016-19-1
673-84-7
7216-56-0

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

allo-ocimene
alloocimene
alloocimene, (E,E)-isomer
alloocimene, (E,Z)-isomer
alloocimene, (Z,Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of alloocimene?

A1: Alloocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.

Q2: Are there any characteristic spectroscopic features of alloocimene?

A2: Yes, alloocimene displays characteristic peaks in its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. In the IR spectrum, strong absorptions are observed for C=C stretching vibrations. UV-Vis spectroscopy reveals characteristic peaks related to the conjugated triene system, with maximum absorbance (λmax) values typically observed in the range of 265-285 nm. []

Q3: How can I distinguish between cis and trans isomers of alloocimene using spectroscopic methods?

A3: Infrared (IR) spectroscopy can differentiate between cis and trans alloocimene isomers based on specific frequency shifts arising from steric hindrance. This concept, termed "rehybridization", helps predict these shifts. []

Q4: Is alloocimene stable under ambient conditions?

A4: Alloocimene can undergo oxidation by atmospheric oxygen, leading to the formation of polymeric peroxides. These peroxides can further rearrange thermally into various products, including epoxides, aldehydes, and ketones. [, ]

Q5: How does light exposure affect alloocimene's stability?

A5: Light, particularly in the presence of oxygen, can degrade alloocimene. For example, in essential oils containing alloocimene, light exposure leads to a decrease in its concentration. This degradation can involve isomerization and oxidation reactions. []

Q6: What is a notable property of polyalloocimene, a polymer derived from alloocimene?

A6: Polyalloocimene, synthesized via redox emulsion polymerization, exhibits a subzero glass transition temperature of −17 °C, making it a promising material for applications requiring flexibility at low temperatures. []

Q7: Can alloocimene participate in Diels-Alder reactions?

A7: Yes, as a conjugated triene, alloocimene can act as a diene in Diels-Alder reactions with various dienophiles, including maleic anhydride and acrylic aldehydes. [, , ]

Q8: Are there any applications of alloocimene in polymer chemistry?

A8: Alloocimene can be copolymerized with other monomers like isobutylene to create thermoplastic elastomers (TPEs). These copolymers exhibit desirable properties such as rubbery elasticity and the ability to be cured, making them potential alternatives for halogenated rubbers. [, ]

Q9: Have any computational studies been conducted on alloocimene?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to determine the ground-state optimized structure of alloocimene. []

Q10: How can the stability of alloocimene be enhanced in formulations?

A10: Protecting alloocimene from light, oxygen, and high temperatures can improve its stability in formulations. Utilizing antioxidants and appropriate packaging materials can minimize degradation.

Q11: Is alloocimene considered biocompatible?

A11: While limited data is available on the biocompatibility of alloocimene itself, research on poly(alloocimene-b-isobutylene-b-alloocimene) suggests potential biocompatibility. Cell culture studies indicated that electrospun fiber mats made from this polymer were non-cytotoxic. []

Q12: What analytical techniques are commonly employed to study alloocimene?

A12: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of alloocimene in complex mixtures, such as essential oils and plant extracts.

Q13: What are some databases or resources for finding information on alloocimene?

A13: Databases like PubChem, ChemSpider, and the NIST Chemistry WebBook provide information on alloocimene's physicochemical properties, spectra, and safety data.

Q14: What is the primary source of alloocimene?

A14: Alloocimene is naturally found in various plant species, particularly in their essential oils. It contributes to the characteristic aroma and flavor profiles of these plants. [, , ]

Q15: What role does alloocimene play in attracting insects to certain plants?

A15: Some insects, like the cashew pest Pseudotheraptus wayi, are attracted to alloocimene present in the volatile emissions of their host plants. This suggests that alloocimene can act as a kairomone, a chemical signal that benefits the receiver (the insect in this case). []

Q16: How does alloocimene impact the aroma profile of plants and essential oils?

A16: Alloocimene contributes to a fresh, citrusy, and slightly woody aroma in plants and essential oils. Its presence can significantly influence the overall olfactory profile of these natural products. [, , ]

Q17: Are there any known applications of alloocimene in traditional medicine?

A17: While alloocimene itself might not be directly used, plants containing it have been traditionally employed for various medicinal purposes. Further research is needed to determine if alloocimene contributes to any of these traditional uses. []

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